4-Benzyloxyphenylethyl octanoate
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Overview
Description
4-Benzyloxyphenylethyl octanoate is an organic compound with the molecular formula C24H32O3 and a molecular weight of 368.51 g/mol . It is also known by its synonym, nonanoic acid 2-[4-(phenylmethoxy)-phenyl]-ethyl ester . This compound is characterized by the presence of a benzyloxy group attached to a phenylethyl octanoate backbone.
Preparation Methods
The synthesis of 4-Benzyloxyphenylethyl octanoate typically involves esterification reactions. One common method is the reaction between 4-benzyloxyphenylethanol and octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve the use of lipase enzymes as biocatalysts to enhance the efficiency and selectivity of the esterification process .
Chemical Reactions Analysis
4-Benzyloxyphenylethyl octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyloxyphenylethyl octanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a prodrug or its interactions with biological targets.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor and taste.
Mechanism of Action
The mechanism of action of 4-Benzyloxyphenylethyl octanoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases or lipases, leading to the release of the corresponding alcohol and acid . The pathways involved in these reactions are typically enzyme-mediated and highly specific.
Comparison with Similar Compounds
Similar compounds to 4-Benzyloxyphenylethyl octanoate include other benzyloxy-substituted esters and phenylethyl esters. For instance:
4-Benzyloxyphenylethyl acetate: Similar structure but with an acetate group instead of an octanoate group.
4-Benzyloxyphenylethyl butyrate: Contains a butyrate group, making it shorter in chain length compared to the octanoate ester.
The uniqueness of this compound lies in its specific ester group, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity.
Properties
CAS No. |
137422-37-8 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
0 |
Origin of Product |
United States |
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